(3R)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,2-dimethylthietan-3-amine is an organic compound with a unique structure characterized by a thietan ring, which is a four-membered ring containing a sulfur atom The compound’s stereochemistry is defined by the (3R) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-dimethylthietan-3-amine typically involves the formation of the thietan ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor containing sulfur and carbon atoms under specific conditions. For instance, the reaction might involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation or crystallization would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thietan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
(3R)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-2,2-dimethylthietan-3-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The thietan ring’s sulfur atom can participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-2,2-dimethylthietan-3-amine: The enantiomer of (3R)-2,2-dimethylthietan-3-amine, differing only in the spatial arrangement of atoms.
2,2-dimethylthietan-3-ol: A compound with a hydroxyl group instead of an amine group.
2,2-dimethylthietan-3-one: A compound with a carbonyl group instead of an amine group.
Uniqueness
This compound is unique due to its specific (3R) configuration, which can result in different biological activities compared to its enantiomer or other derivatives. This stereochemistry can influence the compound’s interaction with enzymes, receptors, and other biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
1909286-67-4 |
---|---|
Molecular Formula |
C5H11NS |
Molecular Weight |
117.22 g/mol |
IUPAC Name |
(3R)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3/t4-/m1/s1 |
InChI Key |
BHIGXGGBHPDRAL-SCSAIBSYSA-N |
Isomeric SMILES |
CC1([C@@H](CS1)N)C |
Canonical SMILES |
CC1(C(CS1)N)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.